molecular formula C16H23N5O2S B2781407 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1428357-21-4

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2781407
CAS RN: 1428357-21-4
M. Wt: 349.45
InChI Key: PHBJEDJUYGPKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a compound that is being studied for its potential use in scientific research. This compound has shown promise in various studies, and researchers are continuing to explore its potential applications.

Scientific Research Applications

Anticancer Potential

Research has identified derivatives similar to 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine showcasing antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) synthesized a series of new derivatives, evaluating their antiproliferative effect using the MTT assay method against four human cancer cell lines, revealing compounds with significant activity, suggesting potential for further anticancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antibacterial Properties

Matsumoto and Minami (1975) explored the antibacterial activity of pyrido[2,3-d]pyrimidine derivatives, demonstrating significant in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of such compounds in developing new antibacterial agents (Matsumoto & Minami, 1975).

Antimicrobial Efficacy

The antimicrobial properties of pyrimidine derivatives have been further evidenced by Krishnamurthy et al. (2011), who synthesized novel sulfonamide and carboxamide derivatives, showing potent inhibitory activity against various bacterial strains. This opens avenues for their use as antimicrobial agents in medical science (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Pharmacological Profiles

A study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines and evaluated their pharmacological profile, including antiemetic and tranquilizing properties among others. Selected compounds demonstrated significant antiemetic activity, suggesting their potential for clinical investigations (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Sorbitol Accumulation

Compounds similar to 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine have been found to inhibit sorbitol dehydrogenase, influencing tissue sorbitol levels. Geisen et al. (1994) studied such derivatives, observing dose-dependent increases in tissue sorbitol, particularly in peripheral nerves, without altering blood glucose levels, marking their significance in diabetes research (Geisen, Utz, Grötsch, Lang, & Nimmesgern, 1994).

properties

IUPAC Name

2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJEDJUYGPKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

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